molecular formula C7H10INO B1314469 4-(Hydroxymethyl)-1-methylpyridinium iodide CAS No. 6457-57-4

4-(Hydroxymethyl)-1-methylpyridinium iodide

Cat. No. B1314469
CAS RN: 6457-57-4
M. Wt: 251.06 g/mol
InChI Key: JJDTZZNZCVUGIF-UHFFFAOYSA-M
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Description

“4-(Hydroxymethyl)-1-methylpyridinium iodide” is likely a pyridinium salt, which consists of a positively charged pyridinium ion and a negatively charged iodide ion. The pyridinium ion is derived from pyridine, a six-membered ring with one nitrogen atom and five carbon atoms. The “4-(Hydroxymethyl)” indicates a -CH2OH group attached to the 4th carbon of the pyridine ring, and the “1-methyl” indicates a -CH3 group attached to the nitrogen atom in the ring .


Synthesis Analysis

The synthesis of such a compound might involve the reaction of 4-hydroxymethylpyridine with methyl iodide, which would introduce the methyl group onto the nitrogen atom, forming the pyridinium ion .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridinium ring substituted with a hydroxymethyl group at the 4th position and a methyl group at the nitrogen atom. The iodide ion would be associated with the pyridinium ion through ionic bonding .


Chemical Reactions Analysis

As a pyridinium salt, this compound might participate in various chemical reactions. For example, it could act as a source of “4-(Hydroxymethyl)pyridine” under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a salt, it would likely be solid at room temperature and highly soluble in water .

Scientific Research Applications

Photodynamic Applications

4-(Hydroxymethyl)-1-methylpyridinium iodide is employed in the synthesis of novel compounds for photodynamic applications. For instance, its derivatives are used in the synthesis of arylazomerocyanine dyes, which have potential as molecular photoprobes due to their solvatochromic behavior and tautomeric structures (Altalbawy et al., 2016). Moreover, it has been utilized in hydrogels containing porphyrin-loaded nanoparticles for topical photodynamic therapy, showing excellent characteristics for clinical applications (González-Delgado et al., 2016).

Crystal Structure and Chemical Properties

Its derivatives are also significant in the study of crystal structures and chemical properties. Research on compounds like 1,1′,1″-trimethyl-4,4′,4″-(1,3,5-triazin-2,4,6-triyl)tripyridinium trisiodide demonstrates its utility in understanding crystal formation and stability (Nguyen et al., 2016).

Green Chemistry and Environmental Applications

In green chemistry, derivatives of 4-(Hydroxymethyl)-1-methylpyridinium iodide contribute to environmentally friendly solutions. An example is the synthesis of 1-butyl-2-methylpipyridinium iodide, used as a novel ionic liquid for green synthesis under solvent-free conditions (Nikoofar & Peyrovebaghi, 2019). Also, its application in the preparation of nanocomposites for photocatalytic degradation of pollutants showcases its potential in environmental remediation (Razi, Zinatloo-Ajabshir, & Salavati‐Niasari, 2017).

Corrosion Inhibition

The compound's utility extends to corrosion inhibition, where its derivatives, like cross-linked poly(N-alkyl-4-vinylpyridinium) iodides, have shown effectiveness in reducing steel corrosion in acidic solutions, illustrating its significance in industrial applications (Hamidi et al., 2020).

Biochemistry and Molecular Probes

In biochemistry, it serves as a building block for fluorescent probes to study protein structural dynamics and mitochondrial pH imaging. This is exemplified by the synthesis of a mitochondrial-targeted pH fluorescent probe using a derivative of4-(Hydroxymethyl)-1-methylpyridinium iodide, which exhibits pH-dependent behavior and is effective in visualizing mitochondrial pH fluctuations in live cells (Lin et al., 2018). Such applications highlight the importance of this compound in advanced biochemical research and diagnostics.

Nonlinear Optical Materials

4-(Hydroxymethyl)-1-methylpyridinium iodide derivatives are also significant in the development of organic nonlinear optical (NLO) materials. A study using a pillar[5]arene to encapsulate NLO molecules, including a derivative of this compound, demonstrated the manipulation of centrosymmetric arrangements in solid-state NLO materials, which has potential applications in optoelectronics (Liang et al., 2023).

Chemical Reactions and Synthesis

Furthermore, its derivatives have been explored in chemical reactions like the [4+1] cyclization reaction for synthesizing 3-amino-2,3-dihydrobenzofurans, showcasing the versatility of this compound in organic synthesis and pharmaceutical applications (Fang et al., 2022).

Safety And Hazards

As with any chemical compound, handling “4-(Hydroxymethyl)-1-methylpyridinium iodide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research directions involving this compound would depend on its potential applications. For example, it could be studied for its potential use in organic synthesis or as a building block for more complex molecules .

properties

IUPAC Name

(1-methylpyridin-1-ium-4-yl)methanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-5,9H,6H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDTZZNZCVUGIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)CO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538303
Record name 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-1-methylpyridinium iodide

CAS RN

6457-57-4
Record name 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Rollema, EA Johnson, RG Booth… - Journal of medicinal …, 1990 - ACS Publications
The in vivo dopaminergic neurotoxic properties of 45 MPTP and MPP+ analogues and related compounds were examined by an intrastriatal microdialysis assay in conscious rats. MPP+…
Number of citations: 41 pubs.acs.org
D Jun, M Paar, J Binder, J Marek… - Letters in Organic …, 2009 - ingentaconnect.com
Acetylcholinesterase inhibitors are currently of high interest due to the many reasons. Among them, Alzheimer's disease drugs are of great interest. In this study, eleven monoquaternary …
Number of citations: 9 www.ingentaconnect.com

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